molecular formula C10H11ClO B1593254 5-(2-Chloroethyl)-2,3-dihydrobenzofuran CAS No. 943034-50-2

5-(2-Chloroethyl)-2,3-dihydrobenzofuran

Cat. No.: B1593254
CAS No.: 943034-50-2
M. Wt: 182.64 g/mol
InChI Key: UOWBUUHBGKOXGH-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-2,3-dihydrobenzofuran is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the primary applications of derivatives similar to 5-(2-Chloroethyl)-2,3-dihydrobenzofuran is in the synthesis of novel compounds with potential antimicrobial activity. For instance, the synthesis of novel 2-substituted-3-methylbenzofuran derivatives has been explored, leading to compounds exhibiting significant antimicrobial activity against various fungal and bacterial species. This research highlights the potential of benzofuran derivatives in developing new antimicrobial agents (Abdel‐Aziz, Mekawey, & Dawood, 2009).

Environmental Studies

Research has also focused on the environmental implications and formation pathways of chlorinated dibenzo-p-dioxins and dibenzofurans, which are structurally related to this compound. Such studies are crucial for understanding the environmental impact and degradation mechanisms of these compounds, contributing to environmental safety and pollution control measures (Svenson, Kjeller, & Rappe, 1989).

Organic Synthesis and Chemical Properties

The versatility of this compound and its derivatives extends to organic synthesis, where they are used to create complex molecular structures with potential applications in materials science and pharmaceuticals. For example, studies on the synthesis of ladder-type π-conjugated heteroacenes demonstrate the utility of benzofuran derivatives in creating materials with unique photophysical and electrochemical properties, potentially applicable in electronic devices and sensors (Kawaguchi, Nakano, & Nozaki, 2007).

Antitumor Potential

Further, the synthesis and evaluation of imidazotetrazine derivatives highlight the potential antitumor applications of compounds structurally related to this compound. These studies underscore the relevance of benzofuran derivatives in medicinal chemistry, particularly in the development of novel antitumor agents (Stevens et al., 1984).

Properties

IUPAC Name

5-(2-chloroethyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWBUUHBGKOXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648091
Record name 5-(2-Chloroethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943034-50-2
Record name 5-(2-Chloroethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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